molecular formula C14H10BrIO B1293248 2-(3-Bromophenyl)-3'-iodoacetophenone CAS No. 898783-90-9

2-(3-Bromophenyl)-3'-iodoacetophenone

Cat. No.: B1293248
CAS No.: 898783-90-9
M. Wt: 401.04 g/mol
InChI Key: PGRQWDQIOQFSOF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3’-iodoacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3’-iodoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of acetophenone followed by iodination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents like N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in the presence of a catalyst such as iron(III) bromide or copper(I) iodide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-3’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the halogen atoms.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Chemistry: 2-(3-Bromophenyl)-3’-iodoacetophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds and natural product analogs.

Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs .

Industry: In the material science industry, 2-(3-Bromophenyl)-3’-iodoacetophenone is used in the synthesis of polymers and advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)-3’-chloroacetophenone
  • 2-(3-Bromophenyl)-3’-fluoroacetophenone
  • 2-(3-Bromophenyl)-3’-methylacetophenone

Comparison: 2-(3-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The iodine atom, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s interactions with biological targets. Additionally, the combination of bromine and iodine provides a versatile platform for further functionalization through various chemical reactions .

Properties

IUPAC Name

2-(3-bromophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRQWDQIOQFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642293
Record name 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-90-9
Record name 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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